![molecular formula C18H21N3O3S2 B2791878 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-23-2](/img/structure/B2791878.png)
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides involves various methods. One versatile approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. Neat methods, such as direct treatment without solvent or stirring at elevated temperatures, have been employed to prepare N-aryl or N-heteryl cyanoacetamides. These methods yield the desired cyanoacetamide derivatives efficiently .
Molecular Structure Analysis
The molecular formula of 4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is C23H39NO , with a molecular weight of approximately 345.56 g/mol . The compound contains a benzamide core, an ethyl group, a butyl group, and a sulfamoyl moiety. The cyano function is positioned on the thiophene ring, contributing to its unique structure .
Chemical Reactions Analysis
The active hydrogen on C-2 of cyanoacetamides allows participation in various condensation and substitution reactions. These compounds serve as versatile building blocks for heterocyclic synthesis. Researchers have explored their reactivity with common bidentate reagents to form diverse heterocyclic moieties. The chemical transformations of cyanoacetamide derivatives play a crucial role in their utility .
properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-5-11-21(4-2)26(23,24)16-8-6-14(7-9-16)17(22)20-18-15(13-19)10-12-25-18/h6-10,12H,3-5,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBYYHGUBHVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
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